Methyl 4-ethynylcyclohexane-1-carboxylate
Description
Methyl 4-ethynylcyclohexane-1-carboxylate (C₁₀H₁₄O₂) is a cyclohexane derivative featuring a methyl ester group at position 1 and an ethynyl (-C≡CH) substituent at position 3. Its molecular structure (SMILES: COC(=O)C1CCC(CC1)C#C) confers unique steric and electronic properties, making it a versatile intermediate in organic synthesis. The ethynyl group provides a reactive site for cycloaddition reactions (e.g., Huisgen azide-alkyne click chemistry), while the ester group enables hydrolysis or transesterification pathways . Predicted collision cross-section (CCS) values for its adducts, such as [M+H]⁺ (137.2 Ų) and [M+Na]⁺ (147.5 Ų), suggest moderate polarity and structural compactness .
Properties
IUPAC Name |
methyl 4-ethynylcyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-3-8-4-6-9(7-5-8)10(11)12-2/h1,8-9H,4-7H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLFRGJPOUEGCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1254116-41-0 | |
| Record name | methyl 4-ethynylcyclohexane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-ethynylcyclohexane-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with cyclohexane, which undergoes a series of reactions to introduce the ethynyl and carboxylate groups.
Carboxylation: The carboxylate group is introduced through a reaction with carbon dioxide in the presence of a base, followed by esterification with methanol to form the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 4-ethynylcyclohexane-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group using hydrogenation catalysts like palladium on carbon.
Substitution: The compound can participate in substitution reactions, where the ethynyl group can be replaced by other functional groups through reactions with halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Ethyl derivatives.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
Chemistry: Methyl 4-ethynylcyclohexane-1-carboxylate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound can be used to study the effects of ethynyl and carboxylate groups on biological systems. It may serve as a precursor for the synthesis of bioactive molecules.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structural features may contribute to the design of drugs with specific biological activities.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 4-ethynylcyclohexane-1-carboxylate involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π interactions and hydrogen bonding, while the carboxylate ester can undergo hydrolysis to release the corresponding carboxylic acid. These interactions can affect various biological pathways and molecular targets, leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
- Key Observations: The ethynyl group in the target compound introduces rigidity and reactivity distinct from alkenes (e.g., in Methyl 4-methyl-3-cyclohexene-1-carboxylate) or amines (e.g., Ethyl 3-amino-4-methylcyclohexane-1-carboxylate) . Substitution patterns (e.g., oxo vs. ethynyl) significantly alter electronic properties. For example, the oxo group in Ethyl 1-methyl-4-oxocyclohexanecarboxylate is electron-withdrawing, whereas the ethynyl group is electron-deficient but capable of π-bond interactions .
Physicochemical Properties
- Key Observations: The ethynyl group increases molecular weight by ~24 g/mol compared to Methyl cyclohexane-carboxylate . Limited data on boiling points and densities for ethynyl-substituted esters suggest a need for experimental characterization.
Biological Activity
Methyl 4-ethynylcyclohexane-1-carboxylate is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclohexane ring with an ethynyl group and a carboxylate functional group. Its molecular formula is .
The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The carboxylic acid moiety can participate in enzyme binding or receptor modulation, while the ethynyl group can enhance lipophilicity, potentially affecting membrane permeability and biological availability.
Biological Activities
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi .
- Anti-inflammatory Effects : Research indicates that related compounds may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .
- Analgesic Activity : The compound has been explored for its analgesic effects, which may be linked to its interaction with pain pathways in the body .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against specific bacterial strains | |
| Anti-inflammatory | Inhibition of cytokine production | |
| Analgesic | Interaction with pain pathways |
Research Insights
- A study investigated the synthesis of this compound derivatives and their biological activities. The results showed promising antimicrobial effects against Staphylococcus aureus and Escherichia coli, indicating potential applications in treating infections .
- Another research project focused on the anti-inflammatory potential of the compound, demonstrating that it could reduce inflammation markers in vitro, suggesting a pathway for therapeutic use in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
